molecular formula C8H7IO2 B2676838 4-Iodo-3-methoxybenzaldehyde CAS No. 121404-83-9

4-Iodo-3-methoxybenzaldehyde

Cat. No.: B2676838
CAS No.: 121404-83-9
M. Wt: 262.046
InChI Key: PHSPBXTVMJOTQN-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the fourth position and a methoxy group at the third position

Scientific Research Applications

4-Iodo-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

4-Iodo-3-methoxybenzaldehyde is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 3-methoxybenzaldehyde. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the iodine atom.

Major Products:

    Oxidation: 4-Iodo-3-methoxybenzoic acid.

    Reduction: 4-Iodo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxybenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. This results in the formation of a new carbon-nucleophile bond and the release of iodide ion.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    4-Iodo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.

    4-Iodo-3-nitrobenzaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness: 4-Iodo-3-methoxybenzaldehyde is unique due to the presence of both the iodine and methoxy groups, which confer distinct reactivity patterns and potential applications. The iodine atom provides a site for further functionalization, while the methoxy group can influence the electronic properties of the molecule.

Properties

IUPAC Name

4-iodo-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPBXTVMJOTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121404-83-9
Record name 4-Iodo-3-methoxybenzaldehyde
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